molecular formula C19H31N5O2 B5535634 9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5535634
M. Wt: 361.5 g/mol
InChI Key: OIQWTOODEFEYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including variants similar to our compound of interest, involves specific chemical reactions tailored to achieve the desired molecular architecture. For instance, the reaction sequence may involve spirocyclization of pyridine substrates or the use of specific reagents for constructing the diazaspiro[5.5]undecane core. These methods provide a pathway to obtaining the compound efficiently and with the desired substituents (Clark et al., 1983); (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of related compounds showcases a complex arrangement of atoms that contribute to their pharmacological potential. X-ray crystallography and other analytical techniques are instrumental in elucidating the precise geometric arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The compound's unique structure allows for various chemical reactions, particularly those involving the dimethylamino and methoxyethyl groups. These functionalities can undergo transformations under specific conditions, leading to the synthesis of derivatives with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular configuration. These properties are essential for the compound's formulation into a pharmaceutical product, as they affect its stability, bioavailability, and overall efficacy (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical behavior of the compound, including its reactivity, stability under various conditions, and interactions with other molecules, is a function of its chemical structure. Understanding these properties is crucial for predicting its behavior in biological systems and its potential as a therapeutic agent (Bevk, Grošelj, Meden, Svete, & Stanovnik, 2007).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical, it could interact with biological targets such as enzymes or receptors to exert its effect .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

properties

IUPAC Name

9-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-22(2)18-20-12-16(13-21-18)14-23-8-6-19(7-9-23)5-4-17(25)24(15-19)10-11-26-3/h12-13H,4-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQWTOODEFEYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)CN2CCC3(CCC(=O)N(C3)CCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-{[2-(Dimethylamino)pyrimidin-5-YL]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

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